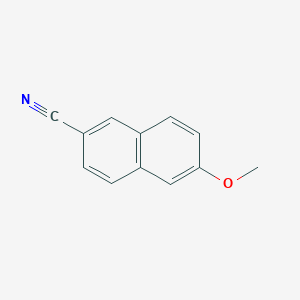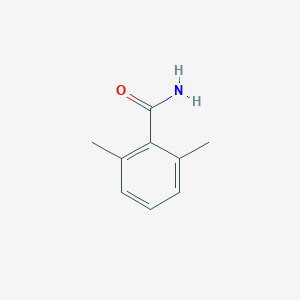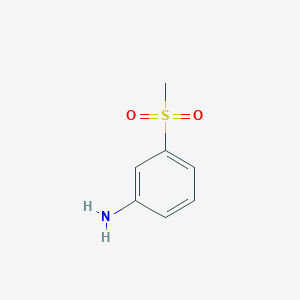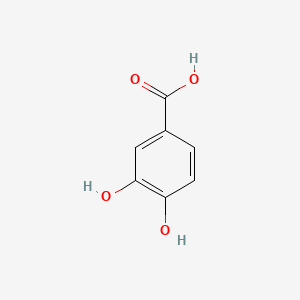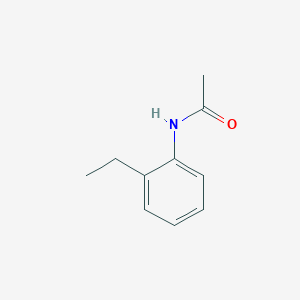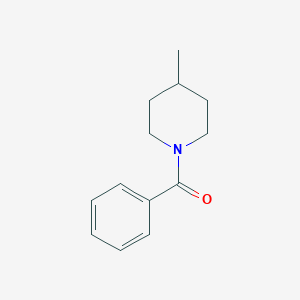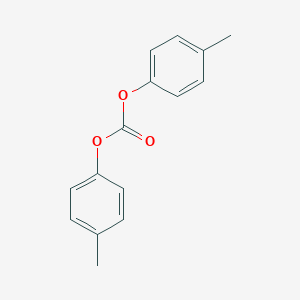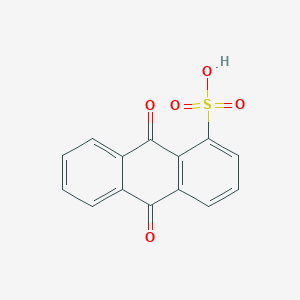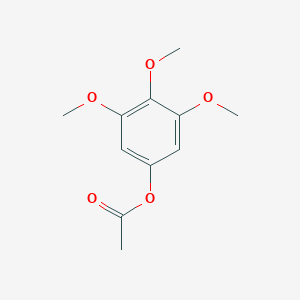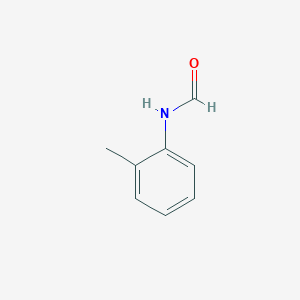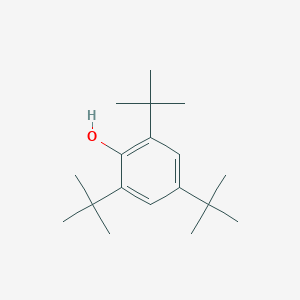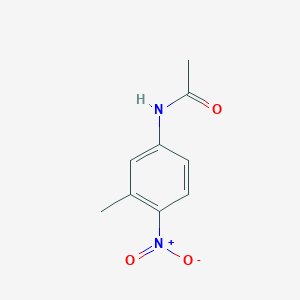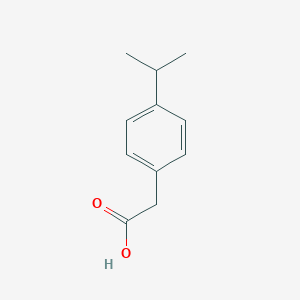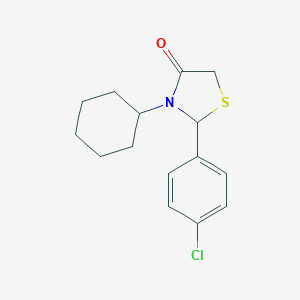
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as TZD and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It also leads to the inhibition of cancer cell growth and the promotion of apoptosis in cancer cells.
生化学的および生理学的効果
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, lower blood glucose levels, reduce blood pressure, and improve insulin sensitivity. It has also been found to inhibit the growth of cancer cells and promote apoptosis.
実験室実験の利点と制限
One of the advantages of using 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- in lab experiments is its potential to exhibit multiple pharmacological properties. This makes it a versatile compound for studying various diseases and disorders. However, one of the limitations is that it may exhibit toxicity at higher doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the study of its potential use in treating other diseases and disorders, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
合成法
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the reaction of cyclohexylamine with 4-chlorobenzaldehyde in the presence of a catalyst to form 4-(4-chlorophenyl)-3-cyclohexyl-2-propenal. This intermediate is then reacted with thiosemicarbazide to form the final product, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-.
科学的研究の応用
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
325725-27-7 |
|---|---|
製品名 |
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- |
分子式 |
C15H18ClNOS |
分子量 |
295.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 |
InChIキー |
NHCMLVSPHCXULO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
